Tetrahydro Furosemide

Drug Metabolism Microsomal Stability Toxicology

Tetrahydro Furosemide (CAS 4793-38-8) is the definitive EP Impurity F reference standard mandated for furosemide ANDA analytical method validation and QC release testing under ICH Q3A/Q3B. Its saturated tetrahydrofuran ring confers a distinct chromatographic retention time (logP 3.13), ensuring unambiguous peak identification—generic substitution with furosemide is analytically invalid. Unlike furosemide, the saturated ring blocks cytochrome P450-mediated metabolic activation, making this compound an essential negative control for furan-dependent bioactivation studies. Procure this high-purity standard to demonstrate method specificity and support regulatory submissions.

Molecular Formula C12H15ClN2O5S
Molecular Weight 334.78
CAS No. 4793-38-8
Cat. No. B601994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrahydro Furosemide
CAS4793-38-8
SynonymsTetrahydro Furosemide;  4-Chloro-5-sulfamoyl-N-(tetrahydrofurfuryl)anthranilic Acid;  4-Chloro-5-Sulfamoyl-2-[[((2RS)-Tetrahydrofuran-2-yl)methyl]amino]Benzoic Acid
Molecular FormulaC12H15ClN2O5S
Molecular Weight334.78
Structural Identifiers
SMILESC1CC(OC1)CNC2=CC(=C(C=C2C(=O)O)S(=O)(=O)N)Cl
InChIInChI=1S/C12H15ClN2O5S/c13-9-5-10(15-6-7-2-1-3-20-7)8(12(16)17)4-11(9)21(14,18)19/h4-5,7,15H,1-3,6H2,(H,16,17)(H2,14,18,19)
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceLight Grey-Beige Solid

Structure & Identifiers


Interactive Chemical Structure Model





Tetrahydro Furosemide (CAS 4793-38-8): Chemical Identity and Baseline Characterization for Procurement


Tetrahydro Furosemide (CAS 4793-38-8), chemically designated as 4-chloro-5-sulfamoyl-2-[[[(2RS)-oxolan-2-yl]methyl]amino]benzoic acid (molecular formula C12H15ClN2O5S, molecular weight 334.78), is the saturated tetrahydrofuran-ring derivative of the loop diuretic furosemide [1]. It is officially codified as Furosemide EP Impurity F under the European Pharmacopoeia and is primarily utilized as a high-purity analytical reference standard (HPLC purity ≥98%) . Structurally distinguished from furosemide by reduction of the furan ring to a tetrahydrofuran moiety, this compound is supplied as a white to off-white crystalline powder with a melting point >223°C (decomposition) [2].

Why Furosemide Reference Standards Cannot Substitute Tetrahydro Furosemide in Analytical Workflows


Generic substitution with furosemide (CAS 54-31-9) is not analytically valid for applications requiring Tetrahydro Furosemide. As a fully saturated analog with a tetrahydrofuran ring replacing the aromatic furan ring, Tetrahydro Furosemide exhibits a distinct chromatographic retention time (logP 3.13) that is critical for accurate impurity profiling and peak identification. Critically, furosemide undergoes cytochrome P450-mediated metabolic activation via its furan ring to form reactive intermediates, a pathway that is completely blocked in Tetrahydro Furosemide due to saturation of the ring system [1]. This fundamental difference in metabolic liability and chemical reactivity renders furosemide unsuitable for verifying method specificity or quantifying this specific EP-designated impurity.

Quantitative Differentiation of Tetrahydro Furosemide Against Structural Analogs


Metabolic Stability: Absence of Reactive Intermediate Formation in Tetrahydro Furosemide

In mouse liver microsomes, furosemide undergoes cytochrome P450-mediated metabolic activation to form a reactive intermediate capable of covalent binding to microsomal protein. When Tetrahydro[35S]furosemide was used as substrate under identical conditions, covalent binding did not occur, demonstrating that saturation of the furan ring eliminates the metabolic liability associated with furosemide [1].

Drug Metabolism Microsomal Stability Toxicology

Regulatory Identity: EP Impurity F Designation for Pharmacopeial Compliance

Tetrahydro Furosemide is officially recognized and codified as Furosemide EP Impurity F in the European Pharmacopoeia (EP) monograph for furosemide [1]. This regulatory designation mandates its use as a reference standard for analytical method development, method validation (AMV), and quality control (QC) applications during commercial production of furosemide . No other furosemide-related compound can fulfill this specific regulatory requirement.

Analytical Method Validation Pharmaceutical Quality Control Regulatory Compliance

Carbonic Anhydrase Inhibitory Activity: Divergent Pharmacological Profile from Parent Furosemide

Tetrahydro Furosemide has been characterized as a carbonic anhydrase inhibitor with activity against human, bacterial, and archaeal isozymes . In contrast, furosemide's primary mechanism of action is inhibition of the Na+-K+-2Cl- cotransporter (NKCC2) in the thick ascending limb of the loop of Henle, with weak or negligible carbonic anhydrase inhibition at therapeutic concentrations [1]. The furan-to-tetrahydrofuran modification shifts the pharmacological target profile.

Enzyme Inhibition Carbonic Anhydrase Pharmacology

Chromatographic Differentiation: Distinct Retention and Detection Parameters for Method Specificity

Tetrahydro Furosemide exhibits physicochemical properties distinct from furosemide that translate to differential chromatographic behavior. The compound has a calculated logP of 3.13 compared to furosemide's logP of approximately 2.03 [1], resulting in longer retention on reversed-phase HPLC columns. It demonstrates stability in pH 7.4 PBS buffer for up to 24 hours at 100 μM concentration as assessed by LC-MS/MS analysis [2], enabling robust analytical method development.

HPLC Method Development LC-MS/MS Analysis Impurity Profiling

Absence of NKCC2 Transporter Inhibition Data in Public Domain

A comprehensive search of peer-reviewed literature and public databases reveals no quantitative data confirming that Tetrahydro Furosemide inhibits the Na+-K+-2Cl- cotransporter (NKCC2) with potency comparable to furosemide (reported IC50 5.15 μM, range 4.34–13.7 μM) [1]. Vendor claims of 'similar diuretic activity' lack supporting primary evidence with verifiable IC50 values, in vivo diuresis measurements, or urine output quantification.

Transporter Pharmacology Diuretic Activity Comparative Efficacy

Validated Application Scenarios for Tetrahydro Furosemide Procurement


Analytical Reference Standard for Furosemide EP Impurity F Quantification

Tetrahydro Furosemide is the definitive reference standard for identifying and quantifying EP Impurity F in furosemide active pharmaceutical ingredient (API) and finished dosage forms. Its use is mandated for analytical method development, method validation (AMV), and quality control (QC) release testing under ICH Q3A/Q3B guidelines. Laboratories supporting Abbreviated New Drug Applications (ANDAs) for generic furosemide products must employ this specific impurity standard to demonstrate method specificity and accuracy .

Mechanistic Toxicology Studies Investigating Furosemide-Induced Hepatotoxicity

The furan ring of furosemide is metabolically activated by cytochrome P450 enzymes to form reactive intermediates implicated in covalent protein binding and hepatotoxicity. Tetrahydro Furosemide, possessing a saturated tetrahydrofuran ring, does not undergo this metabolic activation and exhibits no detectable covalent binding in microsomal assays . This compound therefore serves as an essential negative control in experiments designed to probe furan-dependent bioactivation mechanisms, enabling researchers to isolate the contribution of furan ring metabolism to furosemide toxicity.

Carbonic Anhydrase Inhibitor Screening and SAR Studies

Tetrahydro Furosemide has demonstrated inhibitory activity against carbonic anhydrase isozymes from human, bacterial, and archaeal sources . For investigators screening sulfamoylbenzoic acid derivatives for carbonic anhydrase inhibition—an enzyme class implicated in glaucoma, edema, and certain cancers—Tetrahydro Furosemide represents a structurally defined lead-like compound distinct from furosemide in its target profile. Procurement of this compound enables structure-activity relationship (SAR) studies focused on optimizing carbonic anhydrase affinity while avoiding NKCC2-mediated pharmacology.

LC-MS/MS Method Development and Stability-Indicating Assay Validation

With demonstrated stability in pH 7.4 PBS buffer for up to 24 hours at 100 μM concentration and a logP of 3.13 conferring predictable reversed-phase chromatographic retention , Tetrahydro Furosemide is well-suited as a system suitability standard for LC-MS/MS methods targeting furosemide and related impurities. Its distinct retention time relative to furosemide enables robust peak resolution and method specificity verification during stability-indicating assay development.

Technical Documentation Hub

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